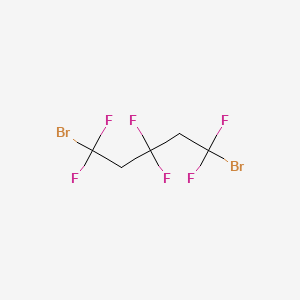

1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane

Descripción

The exact mass of the compound 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1,5-dibromo-1,1,3,3,5,5-hexafluoropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2F6/c6-4(10,11)1-3(8,9)2-5(7,12)13/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMBGGTVDWPIBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CC(F)(F)Br)(F)F)C(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371596 | |

| Record name | 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371-83-5 | |

| Record name | 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane: A Versatile Building Block for Advanced Drug Discovery

Introduction: The Strategic Role of Fluorine in Modern Medicinal Chemistry

In the landscape of contemporary drug development, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. More than half of all recently approved small-molecule drugs feature at least one fluorine atom, a testament to its profound impact on pharmacokinetic and pharmacodynamic properties.[1] Fluorinated building blocks—specialized intermediates—are the essential tools that enable medicinal chemists to harness these benefits with precision.[2]

1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane (CAS: 371-83-5) has emerged as a particularly valuable reagent in this context. It is not merely a fluorinated molecule, but a carefully designed bifunctional linker precursor. Its structure, featuring a five-carbon chain with three geminal difluoro groups and terminal bromine atoms, offers a unique combination of conformational constraint, metabolic stability, and defined reactivity. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and applications, with a focus on its utility for researchers and scientists in the field of drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical and Safety Profile

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe application in the laboratory.

Core Properties

The defining characteristics of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane are summarized below. The presence of six fluorine atoms significantly influences its physical properties, rendering it a dense, non-polar liquid.

| Property | Value | Source(s) |

| CAS Number | 371-83-5 | [3][4] |

| Molecular Formula | C₅H₄Br₂F₆ | [3][4] |

| Molecular Weight | 337.88 g/mol | [3][4] |

| Physical Form | Clear, colorless liquid | [5] |

| Purity | Typically ≥97% | [3][5] |

| Storage | Ambient Temperature | [5] |

| InChI Key | XYMBGGTVDWPIBA-UHFFFAOYSA-N | [5] |

Safety and Handling

As with any halogenated compound, appropriate safety measures are imperative. The compound is classified as a warning-level hazard, primarily causing skin, eye, and respiratory irritation.

-

GHS Classification : Warning[5]

-

Pictogram : GHS07 (Exclamation Mark)[5]

-

Hazard Statements :

-

Precautionary Statements :

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray[5]

-

P280: Wear protective gloves/eye protection/face protection[5]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[6]

-

Causality in Handling : The volatility, though not extreme, combined with its irritant nature necessitates handling within a well-ventilated fume hood. The use of standard personal protective equipment (PPE), including safety goggles, lab coat, and nitrile gloves, is mandatory to prevent contact with skin and eyes.

Synthesis and Purification: A Plausible Synthetic Pathway

Caption : Proposed synthetic workflow for the target compound.

Detailed Protocol: Synthesis via Dibromination of a Hexafluorinated Diol

This protocol details the final, critical step of the proposed synthesis: the conversion of the diol precursor to the target dibromide. This transformation is analogous to well-established methods for converting alcohols to alkyl bromides.[7]

Step 1: Reaction Setup

-

To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 1,1,3,3,5,5-Hexafluoro-1,5-pentanediol (1.0 eq).

-

Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.

Step 2: Reagent Addition

-

Slowly add phosphorus tribromide (PBr₃, 0.8 eq, ~2.4 eq of Br) to the stirred diol via the dropping funnel over a period of 30-45 minutes.

-

Causality : This slow, cooled addition is crucial to control the exothermic reaction between PBr₃ and the alcohol, preventing side reactions and ensuring safety.

-

Step 3: Reaction Progression

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux (typically 60-70 °C, depending on solvent if used) and maintain for 3-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting diol is consumed.

Step 4: Workup and Isolation

-

Cool the reaction mixture back to room temperature and then carefully pour it over crushed ice with stirring.

-

Causality : This step quenches any remaining PBr₃, converting it to phosphorous acid and HBr, which are water-soluble.

-

-

Transfer the mixture to a separatory funnel. The dense, fluorinated organic layer should separate at the bottom.

-

Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (to neutralize acidity) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

Step 5: Purification

-

The crude product is purified by vacuum distillation.

-

Trustworthiness : Purity should be assessed post-distillation using GC-MS and NMR spectroscopy to confirm the structure and ensure it meets the required specification (typically >97%).

-

Core Application: A Key Linker in PROTAC Development

The primary application driving interest in 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane is its role as a building block for linkers in Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[8]

A PROTAC molecule consists of three key components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers them together.[9] The nature of this linker is critical; it dictates the distance and relative orientation between the POI and the E3 ligase, which is a key determinant of forming a stable and productive ternary complex (POI-PROTAC-E3 ligase) required for ubiquitination and subsequent degradation.[10]

Caption : Mechanism of action for a PROTAC molecule.

The structure of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane is uniquely suited for this role:

-

Bifunctionality : The two terminal bromine atoms provide reactive handles for sequential nucleophilic substitution, allowing for the attachment of the POI and E3 ligase ligands.

-

Metabolic Stability : The C-F bond is one of the strongest in organic chemistry.[2] The gem-difluoro groups at positions 1, 3, and 5 effectively block sites that would otherwise be susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the in vivo half-life of the resulting PROTAC.[1]

-

Conformational Influence : The fluorinated backbone introduces conformational preferences that can help pre-organize the PROTAC into a bioactive conformation, potentially improving binding affinity and the efficiency of ternary complex formation.

Reactivity and Mechanistic Considerations

The reactivity of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane is dominated by the chemistry of its terminal gem-difluoroalkyl bromide groups.

Nucleophilic Substitution

The primary reaction pathway for this molecule is nucleophilic substitution at the bromine-bearing carbons. This allows for the facile introduction of a wide range of functionalities, typically for linker elongation or direct attachment to a ligand.

Reaction Scheme: Br-CF₂-CH₂-CF₂-CH₂-CF₂-Br + 2 Nu⁻ → Nu-CF₂-CH₂-CF₂-CH₂-CF₂-Nu + 2 Br⁻ (where Nu⁻ is a nucleophile, e.g., RS⁻, N₃⁻, RO⁻, or an amine)

Mechanistic Insight : The reaction proceeds via a standard Sₙ2 mechanism. However, the strong electron-withdrawing effect of the two fluorine atoms on the α-carbon makes the carbon center highly electrophilic and susceptible to nucleophilic attack. This enhanced reactivity is a key feature, allowing for milder reaction conditions compared to non-fluorinated analogues.

Protocol: Synthesis of a Diamine Linker Precursor

This protocol describes a typical first step in converting the dibromide into a more versatile linker component, such as a diamine, using sodium azide followed by reduction.

Step 1: Diazide Formation (Sₙ2 Reaction)

-

Dissolve 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane (1.0 eq) in a polar aprotic solvent like Dimethylformamide (DMF).

-

Add sodium azide (NaN₃, 2.2 eq) to the solution.

-

Heat the mixture to 50-60 °C and stir for 12-18 hours.

-

Causality : The use of a polar aprotic solvent stabilizes the transition state of the Sₙ2 reaction, accelerating the displacement of the bromide by the azide nucleophile.

-

-

After cooling, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry, and concentrate to yield the crude 1,5-diazido-1,1,3,3,5,5-hexafluoropentane.

Step 2: Reduction to Diamine (Staudinger Reaction)

-

Dissolve the crude diazide from the previous step in a mixture of Tetrahydrofuran (THF) and water.

-

Add triphenylphosphine (PPh₃, 2.2 eq). Nitrogen gas will evolve.

-

Stir at room temperature until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the azide stretch at ~2100 cm⁻¹).

-

Concentrate the reaction mixture and purify by column chromatography or acid-base extraction to isolate the final 1,5-diamino-1,1,3,3,5,5-hexafluoropentane. This product can then be used for amide bond formation with the POI and E3 ligase ligands.

Spectroscopic Characterization: An Interpretive Guide

While a publicly available, fully assigned spectrum for this specific molecule is elusive, its structure allows for a detailed prediction of its key spectroscopic features. This serves as a self-validating system for researchers synthesizing or using this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR would be required for unambiguous characterization.

| Nucleus | Predicted Chemical Shift (δ) | Predicted Multiplicity | Coupling Constant(s) (J) | Assignment & Rationale |

| ¹H NMR | ~3.0 - 4.0 ppm | Triplet of triplets (tt) | ²JHF ≈ 15-20 Hz, ³JHH ≈ 7-8 Hz | -CH₂- The protons are flanked by two CF₂ groups. They will be significantly deshielded and will appear as a complex multiplet due to coupling to both the adjacent fluorines (triplet, n+1 rule) and the adjacent protons (triplet). |

| ¹³C NMR | ~115 - 125 ppm | Triplet (t) | ¹JCF ≈ 240-280 Hz | -CF₂Br The carbon is directly bonded to two highly electronegative fluorine atoms, resulting in a large downfield shift and a very large one-bond C-F coupling constant.[11] |

| ~30 - 40 ppm | Triplet of triplets (tt) | ²JCF ≈ 20-25 Hz, ¹JCH | -CH₂- This carbon will be split into a triplet by the two geminal fluorines on the adjacent carbon, and each of those peaks will be further split by the two geminal fluorines on the other adjacent carbon. | |

| ¹⁹F NMR | ~ -60 to -70 ppm | Triplet (t) | ²JFH ≈ 15-20 Hz | -CF₂Br Referenced to CFCl₃, the chemical shift is typical for a CF₂ group adjacent to a bromine. The signal is split into a triplet by the two geminal protons on the adjacent carbon.[12][13] |

| ~ -110 to -120 ppm | Quintet (p) or Triplet of triplets (tt) | ²JFH ≈ 15-20 Hz, ⁴JFF ≈ 5-10 Hz | -CH₂-CF₂-CH₂- This central CF₂ group is coupled to the two adjacent CH₂ groups (appearing as a quintet if the couplings are similar) and potentially shows long-range coupling to the terminal CF₂ groups. |

Expertise in Interpretation : The key to confirming the structure is the combination of these spectra. For instance, in the proton-decoupled ¹³C NMR spectrum, the presence of two distinct triplets with vastly different ¹JCF coupling constants would be strong evidence for the -CF₂Br and -CH₂-CF₂-CH₂- environments.[11] Similarly, ¹⁹F NMR is exceptionally clean and informative due to its high sensitivity and wide chemical shift range, making it ideal for confirming the presence and connectivity of the different fluorinated environments.[14]

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

-

IR Spectroscopy : The IR spectrum will be dominated by strong C-F stretching absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹ . The presence of C-H stretching bands around 2900-3000 cm⁻¹ will also be evident. The absence of a broad O-H stretch (~3300 cm⁻¹) is a key indicator of successful conversion from a diol precursor.[15]

-

Mass Spectrometry (MS) : Under Electron Impact (EI) conditions, the molecule will likely fragment through the loss of bromine atoms (Br•, mass 79/81) and subsequent cleavage of the carbon chain. The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, M+4 peaks with a ~1:2:1 ratio).

Conclusion

1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane is a highly valuable and specialized building block for advanced organic synthesis and medicinal chemistry. Its unique structural features—bifunctional reactivity, high fluorine content, and defined chain length—make it an ideal precursor for constructing metabolically robust and conformationally defined linkers for PROTACs and other complex molecular architectures. By understanding its synthesis, reactivity, and detailed spectroscopic signature, researchers can confidently and effectively leverage this powerful tool to accelerate the development of next-generation therapeutics.

References

-

MolecularCloud. (2025, May 28). Fluorinated Building Blocks: Essential Tools for Modern Chemistry. [Link]

- Gillis, E. P., et al. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Gem-difluoroallylation of Aryl Halides and Pseudo Halides with Difluoroallylboron Reagents in High Regioselectivity.

- Reactivity of gem-difluoroalkenes.

- Fluorine-Retentive Strategies for the Functionaliz

-

University of Wisconsin-Madison. (n.d.). 19Flourine NMR. [Link]

- Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PubMed.

- University of Calgary. (n.d.). Interpreting Proton NMR Spectra.

- Molecular symmetry change of perfluoro-n-alkanes in 'Phase I' monitored by infrared spectroscopy. PMC - NIH.

- Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC - NIH.

-

University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. [Link]

-

St. John's Organics. (n.d.). 1, 5-Dibromo-1, 1, 3, 3, 5, 5-hexafluoropentane, min 97%, 10 grams. [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Bruker. (2023, September 12). Detecting PFAS (Polyfluorinated Alkyl Substances) | FT-IR Spectroscopy ALPHA II | Chemical Analysis [Video]. YouTube. [Link]

-

UC Santa Barbara. (n.d.). Fluorine NMR. [Link]

-

UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

Lee, H., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1957. [Link]

-

Zhang, T., et al. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology. [Link]

-

Zhao, L., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Cell & Bioscience, 12(1), 1-16. [Link]

-

Mares, A., et al. (2021). Are we ready to design oral PROTACs®?. Drug Discovery Today, 26(11), 2549-2556. [Link]

- 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. Molecules.

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud [molecularcloud.org]

- 3. calpaclab.com [calpaclab.com]

- 4. 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane/CAS:371-83-5-HXCHEM [hxchem.net]

- 5. 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane | 371-83-5 [sigmaaldrich.com]

- 6. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,5-Dibromopentane synthesis - chemicalbook [chemicalbook.com]

- 8. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. 19F [nmr.chem.ucsb.edu]

- 14. 19Flourine NMR [chem.ch.huji.ac.il]

- 15. pubs.acs.org [pubs.acs.org]

physical properties of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane

An In-Depth Technical Guide to the Physical Properties of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane

Introduction: A Versatile Fluorinated Building Block

1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane is a halogenated alkane of significant interest to the chemical research and pharmaceutical development communities. Its structure, featuring terminal dibromo functionalities and a fluorinated carbon backbone, makes it a valuable synthetic intermediate. The presence of fluorine atoms can impart unique properties to target molecules, such as increased metabolic stability, enhanced binding affinity, and modified lipophilicity, which are highly desirable traits in modern drug discovery.

This guide provides a comprehensive overview of the core , offering field-proven insights and experimental protocols essential for its effective handling, application, and characterization in a laboratory setting. Understanding these fundamental characteristics is the first step toward leveraging this compound's full potential in complex synthetic pathways.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is paramount before any experimental work. The following identifiers and structural representation define 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane.

-

InChI Key: XYMBGGTVDWPIBA-UHFFFAOYSA-N

Caption: Molecular Structure of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane.

Core Physical Properties

The physical properties of a reagent dictate its storage, handling, and application in chemical reactions and purifications. The high degree of halogenation in this molecule results in a high density and a specific boiling point profile.

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid | [4] |

| Boiling Point | 152-153 °C (at 760 mmHg) | |

| 54.2 °C (at 14 mmHg) | ||

| Density | 1.991 - 2.003 g/mL (at 25 °C) | [5] |

| Refractive Index (n²⁰/D) | 1.3985 - 1.4035 | [4] |

| Water Solubility | Low to immiscible (predicted) | [5] |

Expert Analysis of Physical Properties

-

Boiling Point: The atmospheric boiling point of 152-153 °C is moderately high, indicating significant intermolecular forces, likely dipole-dipole interactions from the C-F and C-Br bonds. The substantially lower boiling point under reduced pressure (54.2 °C at 14 mmHg) is a critical piece of data for purification. It demonstrates that this compound is amenable to vacuum distillation, a technique that allows for purification at lower temperatures to prevent thermal decomposition, a common risk with complex halogenated molecules.

-

Density: With a density of approximately 2.0 g/mL, this liquid is twice as dense as water.[5] This is expected due to the presence of six heavy fluorine atoms and two even heavier bromine atoms on a short five-carbon chain. In a laboratory setting, this high density means that in biphasic systems with aqueous solutions, it will form the lower layer, a key consideration for reaction workups and extractions.

-

Refractive Index: The refractive index is a unique and precise physical constant for a pure compound. The narrow specified range of 1.3985-1.4035 at 20 °C is a reliable indicator of purity.[4] Any significant deviation from this value could suggest the presence of impurities or contaminants. It is a fast and non-destructive method for quality control assessment.

Experimental Protocol: Determination of Refractive Index

This protocol describes a self-validating system for verifying the purity of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane using a standard Abbe refractometer.

Objective: To accurately measure the refractive index of a liquid sample and compare it to the established specification (1.3985 - 1.4035 @ 20°C) as a quality control metric.

Methodology Workflow

Caption: Workflow for Refractive Index Measurement.

Step-by-Step Procedure:

-

Equipment Preparation & Calibration:

-

Causality: The accuracy of the measurement is entirely dependent on the instrument's calibration. A miscalibrated instrument will provide consistently erroneous data.

-

Action: Turn on the Abbe refractometer and its light source. Using a certified refractive index standard (e.g., distilled water, n²⁰/D = 1.3330), calibrate the instrument according to the manufacturer's instructions.

-

-

Temperature Control:

-

Causality: Refractive index is highly sensitive to temperature fluctuations. A higher temperature decreases fluid density, lowering the refractive index. For reproducible and accurate results, the measurement temperature must be precisely controlled.

-

Action: Connect the refractometer prisms to a circulating water bath set to 20.0 ± 0.1 °C. Allow the instrument to equilibrate for at least 10 minutes until the prism temperature is stable.

-

-

Sample Application:

-

Causality: A properly applied sample ensures a uniform thin film of liquid between the prisms, which is necessary for the light to refract correctly. Air bubbles or an insufficient sample will lead to a blurry or inaccurate reading.

-

Action: Using a clean pipette, apply 2-3 drops of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane onto the surface of the lower prism. Immediately close the prism assembly.

-

-

Measurement:

-

Causality: The use of a monochromatic light source (typically the sodium D-line, 589 nm) is critical to prevent chromatic dispersion, where different wavelengths of light bend at slightly different angles, resulting in a colored, indistinct borderline in the eyepiece.

-

Action: Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible. Use the fine adjustment knob to bring the borderline between the fields into sharp focus exactly on the crosshairs. If a colored fringe is observed, adjust the chromatic dispersion compensator until a sharp, black-and-white line is achieved.

-

-

Data Recording and Cleaning:

-

Causality: Proper cleaning prevents cross-contamination between samples and protects the delicate prism surfaces from being etched by residual chemicals.

-

Action: Record the refractive index value displayed on the scale. Open the prisms and thoroughly clean both surfaces with a soft lens tissue moistened with an appropriate solvent (e.g., isopropanol or acetone), followed by a dry tissue.

-

Safety, Handling, and Storage

As a halogenated compound, appropriate safety measures are mandatory.

-

Hazards: This chemical is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses, and a lab coat.[5] Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] It is stable under normal conditions and should be stored at room/ambient temperature.[1] Keep away from strong oxidizing agents.[6]

Conclusion

1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane is a dense, non-aqueous liquid with well-defined physical properties. Its boiling point profile makes it suitable for purification by vacuum distillation, and its refractive index serves as a reliable benchmark for purity assessment. A thorough understanding and application of the data presented in this guide will enable researchers and scientists to safely and effectively utilize this versatile fluorinated building block in their synthetic endeavors.

References

-

LabNovo, CAS 371-83-5 MFCD00236657-1,5-Dibromo-1,1,3,3,5,5.... Available at: [Link]

-

INDOFINE Chemical Company, Inc., Safety Data Sheet. Available at: [Link]

-

Thermo Fisher Scientific, SAFETY DATA SHEET (2024-03-31). Available at: [Link]

-

Stellata, Inc., 1, 5-Dibromo-1, 1, 3, 3, 5, 5-hexafluoropentane, min 97%, 10 grams. Available at: [Link]

-

Thermo Fisher Scientific, SAFETY DATA SHEET (2025-10-08). Available at: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane/CAS:371-83-5-HXCHEM [hxchem.net]

- 3. indofinechemical.com [indofinechemical.com]

- 4. 1,5-Dibromopentan-3-one | C5H8Br2O | CID 11139351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane, a fluorinated organic compound with potential applications in synthetic chemistry. Due to the limited availability of specific experimental data in publicly accessible literature, this document combines established information with theoretical predictions based on the reactivity of analogous compounds. This approach aims to provide a foundational understanding for researchers interested in the properties and potential applications of this molecule.

Core Molecular Attributes

1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane is a halogenated alkane characterized by a five-carbon chain with bromine atoms at the terminal positions and fluorine atoms geminally substituted at the first, third, and fifth carbon atoms.

Molecular Structure

The structural formula of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane is BrCF₂CH₂CF₂CH₂CF₂Br. The molecule possesses a symmetrical structure with two -CF₂Br groups at each end of a central -CH₂CF₂CH₂- unit.

Caption: 2D Molecular Structure of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₄Br₂F₆ | [1][2] |

| Molecular Weight | 337.88 g/mol | [1][2] |

| CAS Number | 371-83-5 | [1][2] |

| Physical Form | Liquid | [3] |

| Purity | Typically ≥97% | [1] |

| Storage | Room temperature | [1] |

Synthesis and Handling

Proposed Synthetic Routes

A more likely and controlled synthesis would involve the construction of the fluorinated carbon skeleton followed by the introduction of the bromine atoms. For instance, starting from a commercially available fluorinated diol, conversion of the hydroxyl groups to bromides could be achieved using standard brominating agents.

Caption: A generalized workflow for the proposed synthesis of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane.

Handling and Safety

Based on the available safety data, 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane is classified as a warning-level hazard.[3] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[3] All manipulations should be performed in a well-ventilated fume hood.[3]

Spectroscopic Characterization (Theoretical)

The following are predicted spectroscopic features for 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane based on its structure. These are theoretical and await experimental verification.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The four protons on the methylene groups (-CH₂-) are chemically equivalent and are expected to appear as a single signal. This signal would likely be a triplet of triplets due to coupling with the adjacent -CF₂- groups.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum would provide key structural information. Two distinct fluorine environments are present: the terminal -CF₂Br groups and the central -CF₂- group. This would result in two signals in the ¹⁹F NMR spectrum. The signal for the terminal -CF₂Br groups would likely appear as a triplet due to coupling with the adjacent methylene protons. The central -CF₂- group's signal would be expected to be a quintet due to coupling with the four equivalent protons of the two adjacent methylene groups. The principles of ¹⁹F NMR suggest a wide chemical shift range which aids in resolving different fluorine environments.[4]

¹³C NMR Spectroscopy

The carbon NMR spectrum would show three distinct signals corresponding to the three unique carbon environments: the terminal -CF₂Br carbons, the methylene (-CH₂-) carbons, and the central -CF₂- carbon. Each of these signals would exhibit splitting due to coupling with the attached fluorine atoms (C-F coupling).

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for C-H, C-F, and C-Br bonds. Strong absorptions in the region of 1100-1300 cm⁻¹ would be indicative of the C-F stretching vibrations. The C-H stretching vibrations of the methylene groups would appear around 2900-3000 cm⁻¹. The C-Br stretching frequency is expected in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹.

Reactivity and Potential Applications

The reactivity of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane is primarily dictated by the two terminal carbon-bromine bonds. These bonds are susceptible to nucleophilic substitution reactions, making this molecule a potentially valuable building block in organic synthesis.

Nucleophilic Substitution Reactions

The presence of electron-withdrawing fluorine atoms on the same carbon as the bromine atoms (-CF₂Br) will influence the reactivity of the C-Br bond towards nucleophiles. While detailed studies on this specific molecule are lacking, it is anticipated to undergo Sₙ2-type reactions with a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups at the terminal positions. The reactivity can be compared to other brominated fluorocarbons.

Potential Applications

Given its structure, 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane could serve as a precursor for the synthesis of:

-

Fluorinated Polymers: By reacting with difunctional nucleophiles, it could be used to synthesize novel fluorinated polymers with potentially interesting properties such as thermal stability and chemical resistance.

-

Pharmaceutical and Agrochemical Intermediates: The introduction of a fluorinated five-carbon chain can significantly alter the biological properties of a molecule. This compound could be used to synthesize novel drug candidates or agrochemicals.

-

PROTACs: The molecular formula is listed under the product family of Protein Degrader Building Blocks, suggesting its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]

Conclusion

1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane is a fluorinated building block with significant potential in various areas of synthetic chemistry. While detailed experimental data on its synthesis and reactivity are currently limited in the public domain, this guide provides a foundational understanding based on its structure and the known chemistry of analogous compounds. Further research into the synthesis and reaction scope of this molecule is warranted to fully explore its utility in the development of new materials and biologically active compounds.

References

Sources

The Solubility Profile of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane in organic solvents. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the physicochemical properties of the compound, theoretical principles governing its solubility, and practical methodologies for its experimental determination. In the absence of extensive published solubility data for this specific compound, this guide emphasizes predictive principles based on molecular structure and provides robust protocols for empirical validation.

Introduction: The Significance of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane

1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane, with the CAS Number 371-83-5, is a halogenated alkane of interest in various fields of chemical synthesis.[1] Its bifunctional nature, possessing two reactive carbon-bromine bonds, combined with the presence of fluorine atoms, imparts unique chemical properties. This compound serves as a valuable building block in the synthesis of more complex molecules, including its use in creating protein degraders.[2] Understanding its solubility is paramount for its effective use in reaction chemistry, enabling appropriate solvent selection for homogenous reaction mixtures, facilitating purification processes, and ensuring predictable reaction kinetics.

Physicochemical Properties of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane

A foundational understanding of the physical and chemical properties of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane is essential for predicting its behavior in various solvents.

| Property | Value | Reference |

| Molecular Formula | C5H4Br2F6 | [1] |

| Molecular Weight | 337.88 g/mol | [2] |

| Physical Form | Liquid | |

| Purity | Typically ≥97% | [2][3] |

| CAS Number | 371-83-5 | [1][2] |

| Storage Temperature | Ambient |

Theoretical Framework for Solubility Prediction

The solubility of a substance is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[4] The intermolecular forces at play in 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane are a complex interplay of dipole-dipole interactions and London dispersion forces.

The presence of highly electronegative fluorine and bromine atoms induces bond polarization, creating partial positive and negative charges within the molecule. This leads to dipole-dipole interactions. However, the symmetrical nature of the molecule and the steric hindrance from the bulky halogen atoms can influence its overall polarity. The numerous electrons in the fluorine and bromine atoms contribute to significant London dispersion forces.

Caption: Intermolecular forces in 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane.

Based on its structure, 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane is expected to be a relatively nonpolar to weakly polar molecule. The high degree of fluorination can decrease its miscibility with hydrocarbon solvents compared to its non-fluorinated analogue, 1,5-dibromopentane.

Predicted Solubility Profile:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Carbon Tetrachloride | Soluble to Miscible | Dominated by London dispersion forces, similar to the solute. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Miscible | Dipole-dipole interactions of the solvent can solvate the polar regions of the solute. |

| Polar Protic | Methanol, Ethanol, Water | Slightly Soluble to Insoluble | The solute cannot effectively disrupt the strong hydrogen bonding network of these solvents. |

| Chlorinated | Dichloromethane, Chloroform | Soluble to Miscible | Similar polarities and ability to engage in dipole-dipole and dispersion forces. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble to Miscible | Moderate polarity and ability to act as hydrogen bond acceptors (though the solute has no donors). |

Experimental Determination of Solubility

Due to the lack of published quantitative data, experimental determination of the solubility of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane is crucial for its practical application. The following protocols outline methods for both qualitative and quantitative assessment.

Qualitative Solubility Assessment

This rapid method provides a preliminary understanding of the compound's solubility in a range of solvents.

Caption: Workflow for quantitative solubility determination.

Protocol:

-

Add an excess of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane to a known volume of the selected solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Cease agitation and allow the two phases to fully separate.

-

Carefully withdraw a known volume of the solvent (supernatant) phase using a calibrated pipette or syringe.

-

To ensure no undissolved droplets of the solute are transferred, it is advisable to centrifuge the sample and withdraw from the supernatant, or use a syringe filter.

-

Prepare a series of standards of known concentrations of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane in the same solvent.

-

Analyze the standards and the saturated solvent sample using a suitable analytical technique such as Gas Chromatography with Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

-

Construct a calibration curve from the standards and determine the concentration of the solute in the saturated sample. This concentration represents the quantitative solubility.

Applications and Implications of Solubility

The solubility of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane is a critical parameter in its synthetic applications. For instance, in reactions where it is used as a linker or building block, its solubility in the reaction solvent will dictate the reaction rate and efficiency. Poor solubility can lead to heterogeneous reaction mixtures, resulting in slower and incomplete reactions.

In purification processes such as liquid-liquid extraction, knowledge of its differential solubility in immiscible solvents is essential for efficient separation of the desired product from byproducts and unreacted starting materials. For example, its predicted high solubility in nonpolar organic solvents and low solubility in water would allow for effective extraction from an aqueous workup.

Conclusion

References

Sources

An In-Depth Technical Guide to the Safe Handling and Application of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, safety protocols, and strategic applications of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane (CAS Number: 371-83-5). As a key bifunctional building block, particularly in the burgeoning field of targeted protein degradation, a thorough understanding of its characteristics is paramount for ensuring laboratory safety and experimental success. This document moves beyond a standard safety data sheet (SDS) to offer a deeper, application-focused perspective for the scientific community.

Compound Profile and Strategic Importance

1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane is a halogenated alkane characterized by a five-carbon chain with terminal dibromo functionalities and a fluorinated backbone. This unique structure imparts specific reactivity and properties that are highly valuable in medicinal chemistry and drug discovery.

Its primary application is as a specialized linker or building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2] PROTACs are innovative heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3] The fluorinated pentane chain of this particular dibromide offers a semi-rigid scaffold with altered lipophilicity and metabolic stability compared to its non-fluorinated counterparts, which can be critical in optimizing the pharmacokinetic properties of a PROTAC.[4]

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 371-83-5 | [1][5] |

| Molecular Formula | C₅H₄Br₂F₆ | [1] |

| Molecular Weight | 337.88 g/mol | [1] |

| Appearance | Clear, colorless liquid | [5] |

| Purity | Typically ≥97% | [1] |

| Storage | Room temperature, in a dry, well-ventilated place | [1][5] |

Hazard Identification and Risk Assessment

Based on available safety data, 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane is classified as a hazardous substance requiring careful handling. The primary risks are associated with its irritant properties.

Globally Harmonized System (GHS) Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Source:[6]

The causality behind these classifications lies in the reactivity of the terminal alkyl bromide groups and the potential for the compound to interact with biological macromolecules on mucosal surfaces. While comprehensive toxicological data for this specific molecule is not publicly available, related halogenated alkanes are known to pose various health risks, warranting a cautious approach.[7][8]

Safe Handling and Storage Protocols

A self-validating system of protocols is essential when working with this compound. This means that adherence to the procedures inherently minimizes risk and provides a safe working environment.

Engineering Controls and Personal Protective Equipment (PPE)

The primary defense against exposure is a well-maintained laboratory environment and appropriate PPE.

-

Ventilation: All manipulations of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[5]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes.[5]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) and change them immediately if contamination occurs.

-

Body Protection: A lab coat should be worn at all times. For larger quantities or in case of a potential splash, a chemical-resistant apron is recommended.

Caption: Essential safety barriers for handling the compound.

Storage and Incompatibility

Proper storage is crucial to maintain the stability of the compound and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep away from sources of ignition such as heat, sparks, and open flames.[9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these can lead to vigorous reactions.[10]

First-Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of an exposure. All laboratory personnel should be familiar with these procedures and the location of safety equipment.

Step-by-Step First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[5]

-

Inhalation: Move the victim to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention if symptoms occur.[5]

-

Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[5]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. chemical-label.com [chemical-label.com]

- 7. researchgate.net [researchgate.net]

- 8. Potential halogenated industrial carcinogenic and mutagenic chemicals. III. Alkane halides, alkanols and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Spectral Analysis of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane. As a molecule of interest in synthetic chemistry, particularly as a building block for fluorinated compounds, a thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and reaction monitoring. This document moves beyond a simple listing of data points to explain the underlying principles and experimental considerations, reflecting a field-proven approach to spectroscopic analysis.

Molecular Structure and Spectroscopic Rationale

1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane (C₅H₄Br₂F₆) possesses a symmetrical structure that dictates the simplicity of its predicted NMR spectra. The molecule contains two methylene groups (CH₂) flanked by difluoromethylene (CF₂) and dibromodifluoromethyl (CBrF₂) or similar terminal groups, and a central difluoromethylene group. This symmetry is a key determinant of the number of unique signals observed in the NMR spectra.

Caption: Ball-and-stick model of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be straightforward due to the molecular symmetry.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5 - 4.5 | Triplet of triplets | 4H | -CH ₂- |

Expert Interpretation of ¹H NMR Spectrum

-

Chemical Shift: The methylene protons (-CH₂-) are positioned between two electron-withdrawing difluoromethylene groups. This deshielding environment is expected to shift their resonance significantly downfield, likely in the range of 3.5 to 4.5 ppm.[1] The exact chemical shift would be influenced by the solvent used.

-

Multiplicity: The protons on one methylene group are coupled to the two fluorine atoms on the adjacent CF₂ group, resulting in a triplet. They are also coupled to the two fluorine atoms on the other adjacent CF₂ group, leading to a further splitting into a triplet. This results in a "triplet of triplets" pattern. The magnitude of the through-bond coupling (J-coupling) between protons and fluorine atoms is typically observed over two and three bonds.

-

Integration: The integral of this signal will correspond to the four protons of the two equivalent methylene groups.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule. Due to symmetry, only three distinct carbon signals are expected.

| Predicted Chemical Shift (δ) ppm | Multiplicity (due to ¹³C-¹⁹F coupling) | Assignment |

| ~110 - 125 | Triplet | C F₂Br |

| ~30 - 45 | Triplet | -C H₂- |

| ~115 - 130 | Triplet | -C F₂- |

Expert Interpretation of ¹³C NMR Spectrum

-

Chemical Shift: The carbon atoms bonded to highly electronegative fluorine atoms will be significantly deshielded and appear at a high chemical shift (downfield).[2][3] The carbon of the CF₂Br group is expected in the 110-125 ppm range. The central CF₂ group will also be in a similar high chemical shift region, likely around 115-130 ppm. The methylene carbon (-CH₂-), being adjacent to the electron-withdrawing CF₂ groups, will be shifted downfield compared to a simple alkane, predicted to be in the 30-45 ppm range.

-

Multiplicity: In a proton-decoupled ¹³C NMR spectrum, the carbon signals will be split by the directly attached fluorine atoms.[2] Therefore, the CF₂Br carbon will appear as a triplet due to coupling with two fluorine atoms. Similarly, the central CF₂ carbon will also be a triplet. The -CH₂- carbon will be split into a triplet by the two fluorine atoms on the adjacent carbon.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[4][5][6]

| Predicted Chemical Shift (δ) ppm (vs. CFCl₃) | Multiplicity | Assignment |

| ~ -60 to -80 | Triplet | CF₂Br |

| ~ -110 to -130 | Triplet | -CF ₂- |

Expert Interpretation of ¹⁹F NMR Spectrum

-

Chemical Shift: The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment.[4][5] The fluorine atoms in the CF₂Br group are expected to resonate in the range of -60 to -80 ppm relative to the standard CFCl₃. The fluorine atoms of the central -CF₂- group, being further from the bromine atoms, will likely appear at a different chemical shift, predicted to be in the -110 to -130 ppm range.

-

Multiplicity: The fluorine atoms in the CF₂Br group will be coupled to the two protons of the adjacent methylene group, resulting in a triplet. The fluorine atoms of the central -CF₂- group are coupled to the two protons on the adjacent methylene group, which would also result in a triplet.

Predicted IR Spectral Data

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 3000 | Medium | C-H stretch |

| 1400 - 1450 | Medium | C-H bend (scissoring) |

| 1000 - 1350 | Strong, Broad | C-F stretch |

| 500 - 600 | Strong | C-Br stretch |

Expert Interpretation of IR Spectrum

-

C-H Vibrations: The C-H stretching vibrations of the methylene groups are expected in the 2950-3000 cm⁻¹ region. The corresponding C-H bending (scissoring) vibration should appear around 1400-1450 cm⁻¹.

-

C-F Vibrations: The most prominent feature in the IR spectrum will be the strong and broad absorption bands corresponding to the C-F stretching vibrations, typically found in the 1000-1350 cm⁻¹ region.[7][8][9] The breadth and intensity are due to the high polarity of the C-F bond.

-

C-Br Vibrations: The C-Br stretching vibration is expected to appear at a lower frequency, in the 500-600 cm⁻¹ range, due to the larger mass of the bromine atom.[9]

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectral data discussed. These protocols are designed to be self-validating systems for obtaining high-quality data.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the ¹H and ¹³C NMR spectra.[10] For ¹⁹F NMR, an external standard like CFCl₃ or a sealed capillary with a known fluorine-containing compound can be used.[11]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire a proton-decoupled spectrum to simplify the signals to singlets (or multiplets due to C-F coupling). A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

For ¹⁹F NMR: Use a probe that is tuned to the fluorine frequency. Acquire the spectrum with proton decoupling to simplify the multiplets if desired, although the H-F coupling provides valuable structural information.

-

Caption: Workflow for NMR spectral acquisition and processing.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For a liquid sample like 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrument Setup and Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample holder (salt plates or clean ATR crystal).

-

Place the sample in the instrument and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Conclusion

The predicted NMR and IR spectra of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane are highly characteristic and informative. The symmetry of the molecule simplifies the spectra, and the presence of fluorine and bromine atoms leads to predictable chemical shifts and coupling patterns. This guide provides a comprehensive framework for the acquisition, interpretation, and understanding of the key spectral features of this important fluorinated building block. The provided protocols and interpretations are grounded in established spectroscopic principles, ensuring a reliable and scientifically sound approach to the analysis of this and similar molecules.

References

-

PubMed. Studies on organic fluorine compounds. I. Synthesis and infrared absorption of bis(trifluoromethyl)pyridines. [Link]

-

Wikipedia. Hydrofluoric acid. [Link]

-

The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

-

University of Ottawa. (Br) Bromine NMR. [Link]

-

Infrared & Raman Users Group. IRUG. [Link]

-

The Royal Society of Chemistry. Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectr. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

The Royal Society of Chemistry. Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. [Link]

-

SpectraBase. 1,5-Dibromopentane - Optional[1H NMR] - Spectrum. [Link]

-

PubChem. 1,5-Dibromopentane. [Link]

-

Spectroscopy Online. Halogenated Organic Compounds. [Link]

-

ResearchGate. (PDF) Special Feature Organo-Fluorine Chemical Science. [Link]

-

Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

PubMed. (79)Br NMR spectroscopy as a practical tool for kinetic analysis. [Link]

-

Thieme. 4. 13C NMR Spectroscopy. [Link]

-

National Center for Biotechnology Information. New Frontiers and Developing Applications in 19F NMR. [Link]

-

The University of Queensland. 1,5-Dibromopentane | C5H10Br2 | MD Topology | NMR | X-Ray. [Link]

-

Sigma-Aldrich. 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane. [Link]

-

Chemistry LibreTexts. 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. [Link]

-

NIST. 1-Bromo-5-methylhexane. [Link]

-

ResearchGate. Infrared and Raman spectra, DFT-calculations and spectral assignments of 1,1,3,3,5,5-hexafluoro-1,3,5-trisilacyclohexane. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. azom.com [azom.com]

- 6. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies on organic fluorine compounds. I. Synthesis and infrared absorption of bis(trifluoromethyl)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bfh.ch [bfh.ch]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. NMR Spectroscopy [www2.chemistry.msu.edu]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane: Commercial Availability, Applications, and Protocols for the Research Scientist

Introduction: The Strategic Value of Fluorinated Building Blocks

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for modulating a compound's physicochemical and biological properties.[1] The trifluoromethyl group, in particular, can significantly enhance metabolic stability, lipophilicity, and binding affinity.[1] 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane (CAS Number: 371-83-5) has emerged as a critical bifunctional building block for accessing complex molecular architectures. Its symmetrically difluorinated methylene groups adjacent to reactive bromine termini make it an ideal linker for introducing a flexible, fluorinated chain. This guide provides an in-depth analysis of its commercial availability, key properties, synthetic utility, and best practices for its handling and application, specifically for researchers, chemists, and drug development professionals.

Physicochemical Profile and Specifications

Understanding the fundamental properties of a reagent is paramount for its successful application in synthesis. 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane is a liquid at room temperature with characteristics that necessitate specific handling procedures.[2][3]

| Property | Value | Source |

| CAS Number | 371-83-5 | [2][4] |

| Molecular Formula | C₅H₄Br₂F₆ | [2] |

| Molecular Weight | 337.88 g/mol | [4] |

| Physical Form | Liquid | [2] |

| Typical Purity | ≥97% | [2][3][4] |

| Storage Temperature | Ambient / Room Temperature | [2][4] |

| InChI Key | XYMBGGTVDWPIBA-UHFFFAOYSA-N | [2] |

Commercial Availability and Procurement

1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane is readily available from several specialized chemical suppliers, though it is typically considered a research-grade chemical rather than a bulk commodity. Procurement is generally restricted to professional laboratories and industrial users.[4]

| Supplier | Typical Purity | Available Pack Sizes | Notes |

| Sigma-Aldrich (Aldrich Partner) | 97% | Custom | Ships from partner, typically within 7 days.[2] |

| Fluorochem | 97.0% | 250 mg, 1 g, 5 g | Direct supplier of fluorinated compounds.[3] |

| AA Blocks | min 97% | 10 g | Listed as a "Protein Degrader Building Block".[4] |

| Apollo Scientific | 97% | Inquire | Available via partners like Sigma-Aldrich.[2] |

Procurement Insight: When planning experiments, it is advisable to source this reagent well in advance. While stocked by major suppliers, it may not be held in large quantities at all distribution centers, potentially leading to delivery times of several days. For larger-scale campaigns, direct inquiry with manufacturers like Fluorochem or AA Blocks regarding bulk availability and pricing is recommended.

Applications in Synthetic Chemistry: A Versatile Fluorinated Linker

The primary utility of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane lies in its function as a bifunctional electrophile. The two terminal bromine atoms can be displaced by a wide range of nucleophiles, allowing for the introduction of a C5F6 linker between two molecular fragments. This is particularly valuable in the field of drug discovery.

Key Application Areas:

-

PROTACs and Molecular Degraders: The compound is explicitly marketed as a building block for protein degraders.[4] In Proteolysis Targeting Chimeras (PROTACs), a flexible linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase. The physicochemical properties of this linker are critical for achieving the correct orientation and proximity for ubiquitination and subsequent degradation. The hexafluoropentane chain offers a unique combination of lipophilicity and conformational flexibility that can be advantageous for optimizing PROTAC permeability and efficacy.

-

Novel Polymer Synthesis: The difunctional nature of the molecule allows it to serve as a monomer in polymerization reactions, leading to novel fluorinated polymers with unique thermal and chemical resistance properties.

-

Scaffold Decoration in Medicinal Chemistry: It can be used to append fluorinated chains to a core scaffold, which can be used to probe steric and electronic interactions within a biological target or to block sites of metabolism.

Workflow: Application as a Bifunctional Linker

The following diagram illustrates the general synthetic workflow for using 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane to link two distinct nucleophilic molecules (NuA⁻ and NuB⁻). This process can be performed sequentially to generate hetero-bifunctional molecules or with an excess of a single nucleophile for symmetric additions.

Caption: General workflow for sequential nucleophilic substitution.

Experimental Protocol: Synthesis of a Symmetrically Substituted Hexafluoropentane Derivative

This protocol provides a representative, self-validating methodology for the reaction of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane with a generic N-nucleophile, such as an amine or imidazole.

Objective: To synthesize a symmetrically substituted product by reacting two equivalents of a nucleophile with the dibromoalkane.

Materials:

-

1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane (1.0 eq)

-

Nucleophile (e.g., Morpholine) (2.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Anhydrous Acetonitrile (MeCN)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous potassium carbonate (3.0 eq).

-

Causality: A flame-dried flask and inert atmosphere are crucial to prevent the reaction of the base and nucleophile with atmospheric water and CO₂, ensuring anhydrous conditions which are optimal for this type of substitution.

-

-

Addition of Reagents: Add anhydrous acetonitrile to create a slurry. To this, add the nucleophile (2.2 eq) followed by 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane (1.0 eq) via syringe.

-

Causality: Acetonitrile is a polar aprotic solvent, which effectively dissolves the organic reagents while preventing undesired side reactions that protic solvents might cause. The slight excess of the nucleophile ensures the complete consumption of the limiting dibromoalkane. Potassium carbonate acts as a non-nucleophilic base to deprotonate the nucleophile (if it has an acidic proton) and to scavenge the HBr byproduct formed during the reaction.

-

-

Reaction Execution: Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) or LC-MS until the starting dibromoalkane is consumed.

-

Causality: Heating provides the necessary activation energy for the Sₙ2 reaction to proceed at a reasonable rate. Monitoring the reaction is a self-validating step to confirm completion and prevent the formation of degradation products from prolonged heating.

-

-

Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

-

Causality: This removes the solid base and salts, simplifying the subsequent extraction.

-

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.

-

Causality: The water wash removes residual acetonitrile and water-soluble byproducts. The brine wash helps to break any emulsions and begins the drying process of the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Causality: This step removes all traces of water from the organic solution before concentration, which is essential for obtaining a pure, dry product.

-

-

Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Causality: Chromatography is the final self-validating step, separating the desired product from any unreacted nucleophile, mono-substituted intermediate, or other minor impurities.

-

Safety and Handling

As a halogenated organic compound, 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane must be handled with appropriate care in a laboratory setting.

-

GHS Classification: The compound is classified with the GHS07 pictogram (Warning).[2]

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Always handle this chemical in a well-ventilated fume hood.[5][6][7] Ensure that an eyewash station and safety shower are readily accessible.[5][6][8]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5][8]

-

Handling: Avoid contact with skin, eyes, and clothing.[6][7] Avoid breathing vapors.[5][7] Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[5][7]

-

References

-

1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane, min 97%, 10 grams. AABlocks. [Link]

-

Material Safety Data Sheet - 1,5-Dibromopentane, 97%. Cole-Parmer. [Link]

-

1,5-DIBROMOPENTANE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

1,5-Dibromopentane | C5H10Br2. PubChem. [Link]

-

1 5-Dibromo Pentane (CAS No. 111-24-0) Suppliers. ChemicalRegister.com. [Link]

-

1,5-Dibromopentane CAS No: 111-24-0 - MATERIAL SAFETY DATA SHEET. KPL International Limited. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane | 371-83-5 [sigmaaldrich.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. calpaclab.com [calpaclab.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. lobachemie.com [lobachemie.com]

- 8. kscl.co.in [kscl.co.in]

The Strategic Utility of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane in Advanced Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Fluorinated Intermediate

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. Within this context, 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane (CAS No. 371-83-5) has emerged as a pivotal chemical intermediate. Its unique structural feature, a five-carbon chain with geminal difluoro groups at the 1, 3, and 5 positions, flanked by two reactive bromine atoms, makes it a versatile building block for the synthesis of complex fluorinated molecules. This guide provides a comprehensive overview of the synthesis, properties, and, most importantly, the role of this compound as a strategic intermediate, with a particular focus on its application in the construction of fluorinated linkers for Proteolysis Targeting Chimeras (PROTACs) and in the synthesis of novel fluorinated heterocyles.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a chemical intermediate is paramount for its effective and safe utilization in synthesis.

| Property | Value | Reference |

| CAS Number | 371-83-5 | [1][2] |

| Molecular Formula | C5H4Br2F6 | [2][3] |

| Molecular Weight | 337.88 g/mol | [2][3] |

| Appearance | Liquid | [1] |

| Purity | Typically ≥97% | [1][3] |

| Flash Point | 54.2 °C at 14 mmHg | [1] |

| Storage | Ambient Temperature | [1][3] |

Safety Information: 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane is classified as a warning-level hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.[1]

Synthesis of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane: A Proposed Pathway

Experimental Protocol: Synthesis of 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane from 1,1,3,3,5,5-hexafluoropentane-1,5-diol

Disclaimer: This protocol is a proposed method based on analogous reactions and should be performed with all necessary safety precautions by trained personnel.

Objective: To convert 1,1,3,3,5,5-hexafluoropentane-1,5-diol to 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane.

Materials:

-

1,1,3,3,5,5-hexafluoropentane-1,5-diol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 1,1,3,3,5,5-hexafluoropentane-1,5-diol (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add phosphorus tribromide (0.7 eq, a slight excess per hydroxyl group) to the stirred solution via the dropping funnel. The addition should be done at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Gently heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-